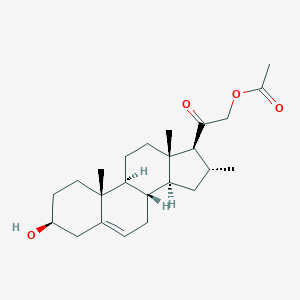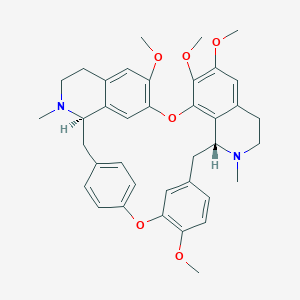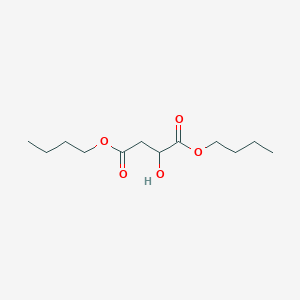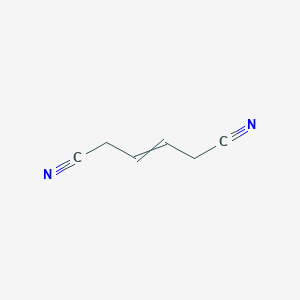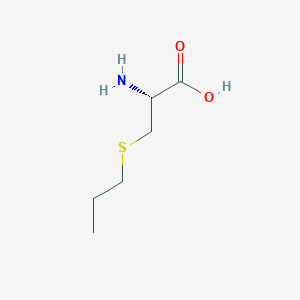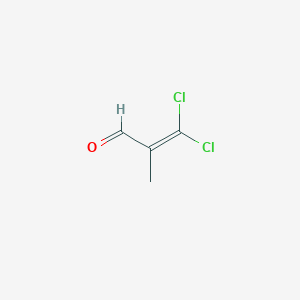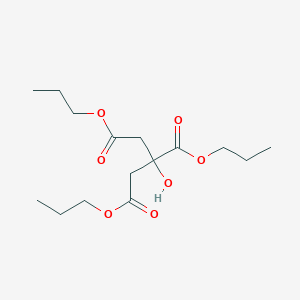
2,4-二甲基二苯甲酮
描述
2,4-Dimethylbenzophenone is a chemical compound that has been the subject of various studies in the field of chemistry, particularly in the synthesis and analysis of its molecular structure, chemical reactions, and properties.
Synthesis Analysis
- The synthesis of compounds related to 2,4-Dimethylbenzophenone often involves complex chemical reactions and transformations. For example, the oxidative migration of a methyl group in similar compounds has been observed in reactions involving ruthenium and osmium, indicating complex mechanisms in their formation (Acharyya et al., 2003).
Molecular Structure Analysis
- Molecular structure analyses, such as X-ray crystallography, have been used to understand the conformation and geometry of molecules similar to 2,4-Dimethylbenzophenone. These studies reveal detailed information about molecular arrangements and bonding (Kumar, 2019).
Chemical Reactions and Properties
- The chemical behavior of molecules similar to 2,4-Dimethylbenzophenone often involves unique reactions, such as C-H activation and formation of complex structures with metals. These reactions are significant for understanding the reactivity and potential applications of such compounds (Acharyya et al., 2005).
Physical Properties Analysis
- The physical properties of 2,4-Dimethylbenzophenone derivatives, such as crystalline structure and intermolecular interactions, are important for understanding their stability and behavior under different conditions. Studies using techniques like single crystal X-ray diffraction provide insights into these aspects (Kumar, 2019).
Chemical Properties Analysis
- Investigating the chemical properties of 2,4-Dimethylbenzophenone and its derivatives involves studying their reactivity, bonding patterns, and interaction with other chemicals. Such analyses are crucial for determining their potential use in various chemical applications (Taha et al., 2013).
科学研究应用
羟基化合物的合成:2-甲基-和 2,4-二甲基二苯甲酮在不对称亲二烯体照射下,产生单一的羟基化合物。这个过程有助于合成各种取代的四氢-和二氢萘酚,以及通过脱水反应产生的二氢萘和萘 (Pfau, Rowe, & Heindel, 1978).
苯甲酰化反应中的催化:作为紫外线稳定剂的 2,5-二甲基二苯甲酮,是通过对二甲苯进行苯甲酰化反应而产生的。该过程涉及均相催化剂和粘土负载催化剂,在 K-10 粘土上负载 Cs 取代的十二钨磷酸等特定催化剂显示出有效的结果 (Yadav, Asthana, & Kamble, 2003).
固态光化学:在固态紫外线照射中,4,4'-二甲基二苯甲酮发生分子间氢原子抽象和自由基偶联,生成二聚体产物。这个过程受分子基团之间的距离和角度的影响 (Ito et al., 1987).
光烯醇化研究:2,4-二甲基二苯甲酮的光烯醇化已使用闪光光解法进行了探索。这些研究有助于理解在特定条件下此类分子的反应性 (Porter & Tchir, 1971).
甲基氧化迁移:对 2-(2',6'-二甲基苯偶氮)-4-甲基苯酚的研究显示了一种前所未有的化学转化,涉及甲基在与某些金属化合物反应后迁移到金属中心 (Acharyya et al., 2003).
晶体生长和性质:已经对二甲基二苯甲酮衍生物的晶体生长、结构和物理性质进行了研究。这些研究有助于理解这些化合物在各个领域的性质和应用 (Kumar, 2019).
安全和危害
When handling 2,4-Dimethylbenzophenone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .
属性
IUPAC Name |
(2,4-dimethylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSQHMXRROFKRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150629 | |
| Record name | 2,4-Dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylbenzophenone | |
CAS RN |
1140-14-3 | |
| Record name | 2,4-Dimethylbenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1140-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethylbenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001140143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1140-14-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=825 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.203 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHYLBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4LZ2LH6BL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

